molecular formula C30H52O2 B12428948 (+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

Cat. No.: B12428948
M. Wt: 444.7 g/mol
InChI Key: GRPNWQFOKYUABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squalene-2,3-diol: is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents . This compound is a derivative of squalene, a natural triterpene that is widely distributed in nature, particularly in shark liver oil and plant sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized by reacting triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized according to the experimental requirements.

Industrial Production Methods: Industrial production of squalene-2,3-diol often involves the extraction of squalene from renewable sources such as oil-deodoriser distillates produced by the vegetable oil production chain . The extracted squalene is then subjected to hydrogenation and other chemical processes to obtain squalene-2,3-diol.

Chemical Reactions Analysis

Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.

Comparison with Similar Compounds

Uniqueness: Squalene-2,3-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol

InChI

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3

InChI Key

GRPNWQFOKYUABH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.